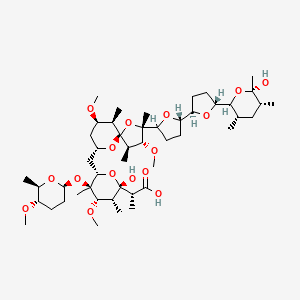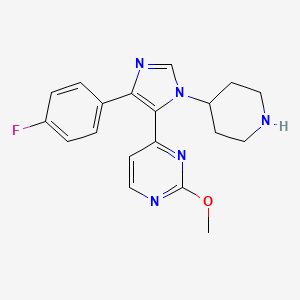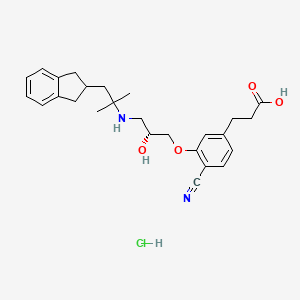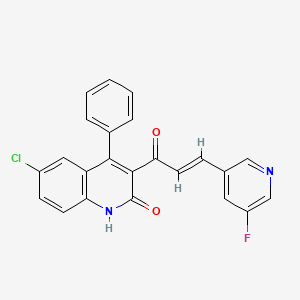
Antibiotic A 28695 A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Septamycin is a polycyclic, polyether, monocarboxylic acid antibiotic isolated from strain of Streptomyces albus. antibiotic.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Fate
Antibiotic A 28695 A, like other veterinary antibiotics, significantly impacts both aquatic and terrestrial environments. Studies have focused on understanding how these antibiotics behave in the environment, particularly their persistence and degradation. Kemper (2008) discusses how veterinary antibiotics, including A 28695 A, reach the environment through agricultural practices and animal excretion, affecting soil and water ecosystems. This presence raises concerns about the development of antibiotic resistance in environmental bacteria, impacting ecological balance and human health (Kemper, 2008).
Antibiotic Bioremediation and Resistance
Antibiotics like A 28695 A are crucial in medical and agricultural applications but their environmental release can lead to pollution and challenges in bioremediation. Kumar et al. (2019) emphasize the importance of understanding antibiotic degradation and elimination from the environment due to their potential health impacts and contribution to bacterial antibiotic resistance (Kumar et al., 2019).
Alternatives to Antibiotics
With the growing concern over antibiotic resistance, research has pivoted towards finding alternatives to traditional antibiotics like A 28695 A. Seal et al. (2013) highlight novel technologies and scientific breakthroughs that offer alternatives for preventing and treating animal diseases without relying on conventional antibiotics (Seal et al., 2013).
Antibiotic Resistance Mechanisms
The rise of antibiotic resistance is a major concern in both clinical and environmental settings. Richardson (2017) delves into the cellular mechanisms of resistance, the evolution and spread of resistance, and techniques for combating resistance, which are directly relevant to understanding how bacteria become resistant to antibiotics like A 28695 A (Richardson, 2017).
Eigenschaften
CAS-Nummer |
54927-63-8 |
|---|---|
Produktname |
Antibiotic A 28695 A |
Molekularformel |
C48H82O16 |
Molekulargewicht |
915.17 |
IUPAC-Name |
(2R)-2-((2S,3R,4S,5S,6S)-2-hydroxy-6-(((2R,3R,4R,5S,7S,9R,10R)-2-((2S,2'R,5'R)-5'-((3S,5R,6S)-6-hydroxy-3,5,6-trimethyltetrahydro-2H-pyran-2-yl)octahydro-[2,2'-bifuran]-5-yl)-3,9-dimethoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl)methyl)-4-methoxy-5-(((2S,5S,6R)-5-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,5-dimethyltetrahydro-2H-pyran-2-yl)propanoic acid |
InChI |
InChI=1S/C48H82O16/c1-24-21-25(2)46(10,51)63-40(24)35-16-15-33(58-35)34-17-19-37(59-34)45(9)42(56-14)28(5)48(64-45)26(3)36(54-12)22-31(60-48)23-38-44(8,62-39-20-18-32(53-11)30(7)57-39)41(55-13)27(4)47(52,61-38)29(6)43(49)50/h24-42,51-52H,15-23H2,1-14H3,(H,49,50)/t24-,25+,26+,27+,28+,29-,30+,31-,32-,33+,34-,35+,36+,37?,38-,39-,40?,41-,42+,44-,45+,46-,47-,48-/m0/s1 |
InChI-Schlüssel |
QZVSDERYSHAHPU-LFEMCTADSA-N |
SMILES |
C[C@@H]1[C@@H](OC)[C@](C2O[C@H]([C@@H]3O[C@@H](C4[C@@H](C)C[C@@H](C)[C@@](C)(O)O4)CC3)CC2)(C)O[C@]1([C@H](C)[C@H](OC)C5)O[C@@H]5C[C@H]6[C@@](O[C@H]7CC[C@H](OC)[C@@H](C)O7)(C)[C@@H](OC)[C@@H](C)[C@]([C@@H](C)C(O)=O)(O)O6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Septamycin; A28695A; A 28695A; A-28695A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)


![3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-](/img/structure/B610727.png)

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)